molecular formula C12H12ClN3O3S B15108079 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B15108079
M. Wt: 313.76 g/mol
InChI Key: CLDAJOSWOFCDIW-UHFFFAOYSA-N
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Description

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine scaffold makes this compound a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, which can be catalyzed by transition metals or achieved through metal-free oxidation and photocatalysis . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or iron salts .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to ensure high yield and purity. The use of microreactor-based continuous flow systems has been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the imidazo[1,2-a]pyridine core .

Scientific Research Applications

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClN3O3S

Molecular Weight

313.76 g/mol

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C12H12ClN3O3S/c13-8-1-2-11-15-10(6-16(11)5-8)12(17)14-9-3-4-20(18,19)7-9/h1-2,5-6,9H,3-4,7H2,(H,14,17)

InChI Key

CLDAJOSWOFCDIW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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